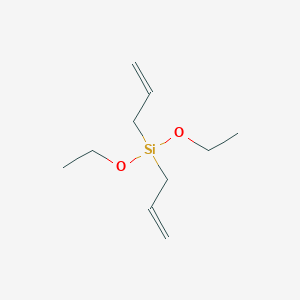
Diallyldiethoxysilane
Descripción general
Descripción
Diallyldiethoxysilane is a chemical compound with the formula C10H20O2Si . It is a colorless liquid that is soluble in various organic solvents.
Molecular Structure Analysis
The molecular structure of Diallyldiethoxysilane includes an arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 32 bond(s). There are 12 non-H bond(s), 2 multiple bond(s), 8 rotatable bond(s), and 2 double bond(s) .Physical And Chemical Properties Analysis
Diallyldiethoxysilane has a molecular weight of 200.3501 . Other physical and chemical properties such as solubility, boiling point, melting point, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Nanocomposite Materials
Diallyldiethoxysilane is explored in the context of enhancing the properties of nanocomposite materials. An experimental study by Huang et al. (2010) discusses the influence of silica nanoparticles' surface treatment on the electrical properties of epoxy composites. They found that treating the silica nanoparticles with silane coupling agents, such as (3-Glycidoxypropyl)methyldiethoxysilane, not only improved the dispersion of the nanoparticles in epoxy but also enhanced the electrical properties compared to composites with untreated nanoparticles. This treatment increased volume resistivity and dielectric strength while reducing dielectric loss, demonstrating the potential of diallyldiethoxysilane in improving the performance of nanocomposites (Huang, Zheng, Jiang, & Yin, 2010).
Sol-Gel Coatings
The application of sol-gel derived silica coatings, where diallyldiethoxysilane may be relevant, is studied by Strawbridge and James (1986). They used a partially hydrolyzed solution of tetraethoxysilane for thin glassy films on glass slides, investigating the effects of withdrawal speed and properties of the coating solution on film thickness. The results offer insights into optimizing sol-gel coating processes, potentially relevant for diallyldiethoxysilane applications in creating thin, uniform coatings (Strawbridge & James, 1986).
Polymer Science
In polymer science, the utility of diallyldiethoxysilane can be inferred from studies like that of Wagener and Smith (1991). They investigated acyclic diene metathesis polymerization of various silane compounds, including Diallyldimethylsilane. This process leads to the synthesis of diverse unsaturated poly(carbo(dimethyl)silanes), indicating potential applications for diallyldiethoxysilane in creating novel polymers with specific properties (Wagener & Smith, 1991).
Flocculation Properties
Zhao et al. (2002) explore the synthesis and flocculation properties of polymers incorporating vinyl trimethoxysilane, which is structurally similar to diallyldiethoxysilane. Their study indicates that the introduction of silane groups can enhance the intrinsic viscosities and flocculation properties of polymers, suggesting potential applications for diallyldiethoxysilane in water treatment processes (Zhao, Luan, Gao, & Yue, 2002).
Propiedades
IUPAC Name |
diethoxy-bis(prop-2-enyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-6H,1-2,7-10H2,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQIWFOQNHTTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC=C)(CC=C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293461 | |
| Record name | Diallyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13081-67-9 | |
| Record name | NSC89739 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diallyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




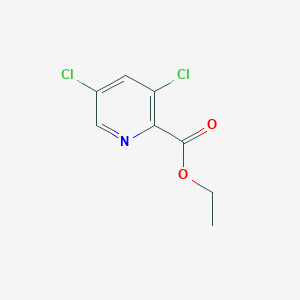

![2-{[(Propan-2-yl)amino]methyl}aniline](/img/structure/B3046729.png)
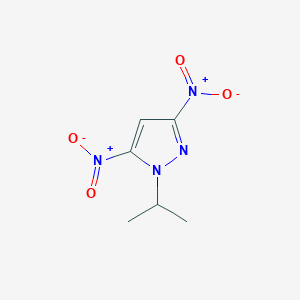


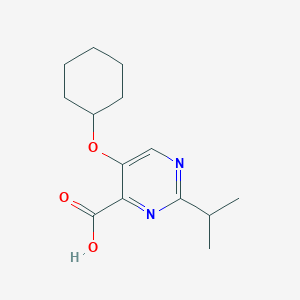
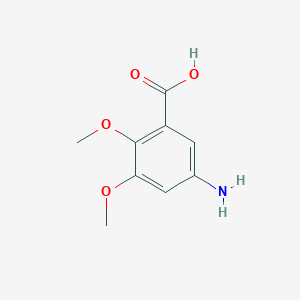

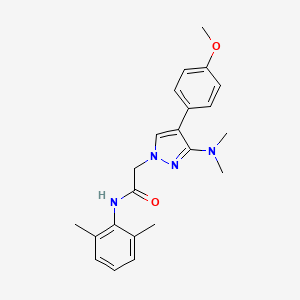
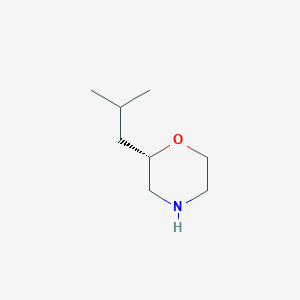

![Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-](/img/structure/B3046744.png)